

Unveiling the Affinity: ELA-32's Interaction with the APJ Receptor

Author: BenchChem Technical Support Team. Date: December 2025



The apelin receptor (APJ), a G protein-coupled receptor, and its endogenous ligands, apelin and Elabela (ELA), are pivotal in a multitude of physiological processes, including cardiovascular function, fluid homeostasis, and embryonic development.[1] ELA-32, a 32-amino acid peptide, is one of the most prominent isoforms of Elabela. Understanding the binding affinity of ELA-32 to the APJ receptor, especially in comparison to other endogenous ligands, is crucial for researchers and drug development professionals exploring the therapeutic potential of this system.

Comparative Binding Affinity of APJ Receptor Ligands

The binding affinity of a ligand to its receptor is a cornerstone of its biological activity. The following table summarizes the binding affinities of various ELA and apelin isoforms to the APJ receptor, as determined by competitive radioligand binding assays.



Ligand	Binding Affinity (Ki, nM)	IC50 (nM)	Kd (nM)
ELA-32	1.343[2]	0.27[3]	0.51[3]
ELA-21	4.364[2]		
Apelin-36	1.735[2]	-	
Apelin-17	4.651[2]	-	
Apelin-13	8.336[2]	-	
pGlu1-apelin-13	14.366[2]	-	

Data presented as the inhibitory constant (Ki), the half-maximal inhibitory concentration (IC50), or the dissociation constant (Kd). Lower values indicate higher binding affinity.

The data clearly indicates that ELA-32 is a potent, high-affinity agonist for the APJ receptor.[3] Its binding affinity is comparable to, and in some reported cases, slightly higher than that of Apelin-36, another major endogenous ligand.[2] Notably, the shorter isoform, ELA-21, and various apelin fragments exhibit weaker binding affinities compared to ELA-32.[2]

Experimental Protocols

The determination of binding affinities for the APJ receptor is commonly achieved through radioligand binding assays. Below is a representative protocol for a competitive binding assay.

Radioligand Competition Binding Assay

This assay measures the ability of an unlabeled ligand (the "competitor," e.g., ELA-32) to displace a radioactively labeled ligand (e.g., [125I]-Apelin-13) from the APJ receptor.

Materials:

- Cell membranes prepared from cells expressing the human APJ receptor (e.g., CHO-K1 or HEK-293 cells).[4]
- Radioligand: [125I]-Apelin-13.



- Unlabeled competitor ligands: ELA-32, Apelin-13, etc.
- Assay Buffer: 25 mM HEPES, 10 mM MgCl2, 1 mM CaCl2, pH 7.4.[4]
- Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
- 96-well plates.
- Glass fiber filters (e.g., GF/C).
- Scintillation counter.

Procedure:

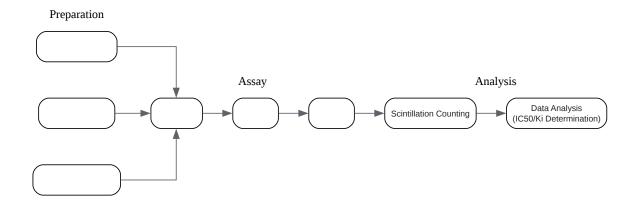
- Membrane Preparation: Cell membranes expressing the APJ receptor are isolated and protein concentration is determined.
- Assay Setup: In a 96-well plate, add the following in order:
 - Assay buffer.
 - Increasing concentrations of the unlabeled competitor ligand (e.g., ELA-32). For determining non-specific binding, a high concentration of an unlabeled ligand like Apelin-13 is used. For total binding, only buffer is added.
 - A fixed concentration of the radioligand (e.g., [125I]-Apelin-13).[4]
 - Cell membrane preparation (e.g., 1 μg of membrane protein per well).[4]
- Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to allow the binding to reach equilibrium.[5]
- Filtration: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
- Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.[5]



- Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: The amount of bound radioligand is plotted against the concentration of the competitor ligand. The IC50 value (the concentration of competitor that displaces 50% of the radioligand) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

Visualizing Molecular Interactions

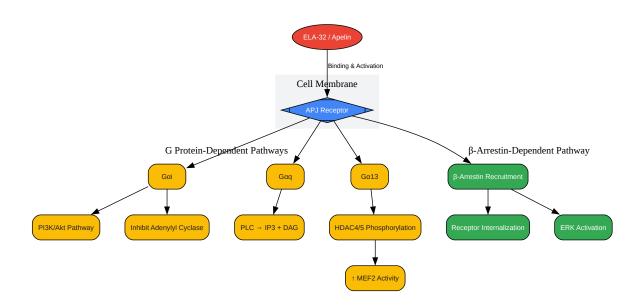
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the downstream signaling pathways of the APJ receptor.



Click to download full resolution via product page

Workflow of a Radioligand Competition Binding Assay.





Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. The apelin receptor: Physiology, pathology, cell signalling, and ligand modulation of a peptide-activated class A GPCR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Effects of Apelin and Elabela Ligands on Apelin Receptor Distinct Signaling Profiles [frontiersin.org]



- 3. ELA-32 (human) | CAS 1680205-79-1 | Apela | Elabela | Tocris Bioscience [tocris.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- To cite this document: BenchChem. [Unveiling the Affinity: ELA-32's Interaction with the APJ Receptor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15569520#confirming-ela-32-binding-affinity-to-apj-receptor]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com